1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid

Purity specification Procurement quality Batch consistency

Automated fragment-library workflows demand precise stoichiometry and minimal side-product interference, yet many building blocks vary in purity and lot consistency. This 1-methyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid addresses that gap: • 98% minimum purity (most frequent supplier specification) ensures reproducible SAR data across library members. • Well-defined MW (227.30 g·mol⁻¹) and quaternary carboxylic acid handle eliminate protecting-group steps and simplify robotic liquid-handling protocols. • N-Methyl substitution yields LogP -0.56 and only 2 H-bond donors, enhancing CNS penetrance potential while keeping the scaffold within fragment hit property space (TPSA 55.81 Ų). Supplied as a research-grade solid with ambient shipping; long-term storage at 2-8°C.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B13632852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C(=O)O)N2CCNCC2
InChIInChI=1S/C11H21N3O2/c1-13-6-2-11(3-7-13,10(15)16)14-8-4-12-5-9-14/h12H,2-9H2,1H3,(H,15,16)
InChIKeyIYFPEGQNEKIULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic Acid – Physicochemical & Structural Baseline


1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid (CAS 898384-54-8) is a bifunctional piperidine–piperazine building block containing a quaternary carboxylic acid centre at the piperidine 4‑position and an N‑methyl substituent on the piperidine ring. It is supplied as a research‑grade solid with a minimum purity specification of 97 % and a molecular weight of 227.30 g mol⁻¹ . Computational characterisation gives a topological polar surface area (TPSA) of 55.81 Ų and a predicted LogP of –0.5594 . These properties position the compound as a moderately polar, zwitterionic intermediate suitable for fragment‑based library construction and lead‑optimisation programmes where controlled lipophilicity is required.

Supports fragment-based library construction as a bifunctional piperidine–piperazine scaffold
Suited for lead optimisation where moderate polarity and controlled lipophilicity are required
Carboxylic acid handle enables direct amide or ester conjugation without additional protection

1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic Acid – N-H Analogue Limitations


Substituting 1‑methyl‑4‑(piperazin‑1‑yl)piperidine‑4‑carboxylic acid with the des‑methyl analogue 4‑(piperazin‑1‑yl)piperidine‑4‑carboxylic acid (CAS 1247083‑01‑7) or with other in‑class piperidine‑piperazine carboxylates introduces measurable changes in molecular weight, lipophilicity, hydrogen‑bond donor count, and commercial purity grade. These differences directly influence downstream synthetic reactivity, chromatographic behaviour, and the pharmacokinetic profile of derived leads. The following quantitative comparisons demonstrate that the N‑methyl substituent is not a trivial structural variation but confers distinct physicochemical and procurement‑relevant properties that cannot be replicated by simple substitution .

MW shift 14 g/mol difference alters gravimetric calculations and stoichiometry in automated workflows
Lipophilicity Lower predicted LogP of the des‑methyl analogue may reduce membrane permeability in CNS programs
H‑bond donors Extra donor in the des‑methyl analogue can decrease passive permeability according to Rule‑of‑Five guidelines
Purity grade 95% purity of the des‑methyl analogue may introduce more side‑product interference in sensitive couplings

1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic Acid – Head-to-Head Evidence for Selection


Purity Comparison vs. Des-Methyl Analogue

The target compound is commercially supplied with a minimum purity of 97 % (AKSci), whereas the closest des‑methyl analogue, 4‑(piperazin‑1‑yl)piperidine‑4‑carboxylic acid, is routinely offered at 95 % purity by multiple vendors . The 2 percentage‑point purity gap reduces the risk of side‑product interference in sensitive reactions such as amide couplings or metal‑catalysed cross‑couplings where amine impurities can poison catalysts.

Purity specification
Specification review
97% vs 95%
Supports reduced pre‑reaction purification for sensitive amide couplings
Supplier‑stated; analytical method not disclosed
Purity specification Procurement quality Batch consistency

Lipophilicity Comparison vs. Des-Methyl Analogue

The predicted LogP for the target compound is –0.5594 (TPSA 55.81 Ų) . While an experimental LogP value for the des‑methyl analogue 4‑(piperazin‑1‑yl)piperidine‑4‑carboxylic acid has not been disclosed in the primary literature, removing the N‑methyl group eliminates one methylene unit and converts a tertiary amine into a secondary amine, which is expected to lower the LogP by approximately 0.5–0.7 log units based on Hansch‑type fragment contributions. This difference places the target compound closer to the optimal CNS drug‑likeness window (LogP 1–3 for passive BBB penetration) and may improve permeability compared to the more polar secondary‑amine analogue.

Lipophilicity (predicted)
Class‑level
LogP –0.56
May support higher permeability in CNS lead optimisation
Predicted value; ≥0.4 units above des‑methyl estimate
Lipophilicity Drug‑likeness Permeability prediction

Molecular Weight Difference vs. Des-Methyl Analogue

The molecular weight of the target compound is 227.30 g mol⁻¹ (C₁₁H₂₁N₃O₂), whereas the des‑methyl analogue has a molecular weight of 213.28 g mol⁻¹ (C₁₀H₁₉N₃O₂) . This 14.02 g mol⁻¹ difference (6.6 % relative increase) must be accounted for in all gravimetric calculations, solution preparations, and reaction stoichiometries. In automated high‑throughput synthesis platforms, even a 5 % deviation can lead to systematic errors in concentration‑response assays.

Molecular weight
Head‑to‑head
227.30 vs 213.28 g/mol
Critical for stoichiometric accuracy in automated synthesis
6.6% relative difference; verify in solution prep
Molecular weight Stoichiometric calculation Inventory management

Hydrogen-Bond Donor Count Advantage

The target compound displays two hydrogen‑bond donors (carboxylic acid OH and piperazine NH) . The des‑methyl analogue 4‑(piperazin‑1‑yl)piperidine‑4‑carboxylic acid bears an additional donor (piperidine NH), giving three H‑bond donors. In empirical drug‑discovery datasets, exceeding two H‑bond donors is often associated with reduced passive membrane permeability and poorer oral bioavailability (Lipinski’s Rule of Five). The removal of this extra donor in the N‑methyl derivative may therefore confer a measurable advantage in early‑stage ADME screening.

H‑bond donors
Class‑level
2 vs 3 donors
May support passive permeability in ADME screening
Structure‑based; Rule‑of‑Five context
Hydrogen bonding ADME prediction Solubility‑permeability trade‑off

1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic Acid – Application Scenarios


Fragment-Based Lead Generation

The 97 % minimum purity and well‑defined molecular weight of 227.30 g mol⁻¹ make this compound suitable for automated fragment‑library synthesis where precise stoichiometry and minimal side‑product interference are essential. Its TPSA of 55.81 Ų and LogP of –0.5594 place it within the preferred property space for fragment hits, and the built‑in carboxylic acid handle allows direct conjugation to amines or alcohols without additional protecting‑group manipulation.

CNS-Targeted Probe Synthesis

The N‑methyl substitution raises the predicted LogP to –0.5594 while maintaining only two H‑bond donors . This combination is predicted to enhance blood‑brain barrier permeability relative to the des‑methyl analogue, supporting the use of this compound as a core scaffold in the design of CNS‑penetrant chemical probes or PET tracer precursors.

Parallel Amide Library Synthesis

The 14.02 g mol⁻¹ molecular‑weight difference vs. the des‑methyl analogue must be explicitly accounted for in robotic liquid‑handling protocols. The target compound’s consistent supply at 97 % purity reduces variability across library members and improves the reproducibility of SAR studies when employed as a common carboxylic acid input.

Application
Selection Property
Validation Focus
Fragment‑based library synthesis
Stoichiometric purity control
Reaction reproducibility and impurity profiling
CNS probe scaffold design
Lipophilicity and H‑bond donor profile
Permeability and ADME screening
Parallel amide library synthesis
Consistent molecular weight
Gravimetric accuracy in automated workflows
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